molecular formula C12H14ClNO B12275771 (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine

(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine

Cat. No.: B12275771
M. Wt: 223.70 g/mol
InChI Key: AOAJHBQTGNMXKH-AATRIKPKSA-N
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Description

(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine is a morpholine derivative featuring a substituted ethenyl group at the 4-chlorophenyl moiety. These compounds are characterized by their conformational flexibility, hydrogen-bonding capabilities, and applications in organic synthesis or pharmaceuticals. Below, we compare this compound with its closest structural relatives, focusing on crystallographic data, intermolecular interactions, and synthetic pathways.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

4-[(E)-2-(4-chlorophenyl)ethenyl]morpholine

InChI

InChI=1S/C12H14ClNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-6H,7-10H2/b6-5+

InChI Key

AOAJHBQTGNMXKH-AATRIKPKSA-N

Isomeric SMILES

C1COCCN1/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1COCCN1C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine typically involves the reaction of morpholine with 4-chlorobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Alkylation and Condensation

The morpholine ring acts as a nucleophile in alkylation reactions. For instance, 4-(2-chloroethyl)morpholine hydrochloride reacts with aryl compounds (e.g., 4-nitrophenol) in the presence of bases like Cs₂CO₃ or K₂CO₃ to form ether-linked derivatives . This suggests that (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine could undergo analogous reactions if functionalized with a leaving group (e.g., chloride).

Hydrolysis

Acetamide derivatives of morpholine (e.g., N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide) undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. While the target compound lacks an amide group, similar hydrolytic cleavage could occur if substituted with ester or carbamate functionalities.

Elimination Reactions

Elimination reactions are observed in morpholine derivatives with β-hydrogens. For example, chloroethylmorpholine derivatives may lose HCl to form alkenes under basic conditions . The ethenyl group in the target compound could participate in elimination if adjacent hydrogen atoms are present.

Alkylation Mechanism

In the synthesis of morpholinyl derivatives, alkylation typically proceeds via an Sₙ2 mechanism , where the morpholine’s nitrogen acts as a nucleophile. For example, in the reaction of 4-(2-chloroethyl)morpholine hydrochloride with aryl compounds, the base deprotonates the chloride, enabling nucleophilic attack .

Influence of Solvent and Temperature

  • DMF or DMSO : Polar aprotic solvents stabilize ionic intermediates, enhancing reaction rates .

  • Temperature : Elevated temperatures (e.g., 100–130°C) are often required for complete conversion, as seen in Cs₂CO₃-mediated alkylations .

  • Base Strength : Strong bases like KOH or Cs₂CO₃ are preferred to deprotonate intermediates and drive the reaction to completion .

Stability and Degradation Pathways

Morpholine derivatives are generally stable under standard conditions but may degrade under extreme pH or thermal stress. For example, hydrolysis of acetamide analogs occurs in acidic/basic environments, while elimination reactions may occur at high temperatures . The ethenyl group in the target compound could undergo polymerization or addition reactions (e.g., with dienophiles) under specific conditions.

Scientific Research Applications

Pharmaceutical Applications

1.1. MAO-A Inhibition
One of the primary applications of (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine is as a reversible selective inhibitor of monoamine oxidase A (MAO-A). This inhibition is crucial for the treatment of depression and anxiety disorders. The compound is structurally related to moclobemide, a known antidepressant, which underscores its potential as a therapeutic agent in psychopharmacology .

1.2. Anticancer Activity
Recent studies have demonstrated that derivatives of (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine exhibit potent anticancer properties. For instance, modifications in the structure have led to compounds that show significant antiproliferative activity against various cancer cell lines, including HeLa cells. The IC50 values of these derivatives have been reported to be competitive with standard chemotherapeutics like doxorubicin, indicating their potential for further development as anticancer agents .

Agricultural Applications

2.1. Fungicidal Properties
(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine is also recognized for its fungicidal properties, particularly as a systemic morpholine fungicide known as dimethomorph. It is effective against a range of fungal pathogens in crops such as potatoes. Its mode of action involves the inhibition of sterol biosynthesis, which is critical for fungal growth and reproduction . This application highlights its importance in agricultural chemistry and pest management strategies.

Synthesis and Structural Modifications

3.1. Synthetic Pathways
The synthesis of (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine involves several methods, including alkylation reactions that yield high purity and yield rates. For example, the combination of morpholine with 4-chlorobenzaldehyde under controlled conditions has been shown to produce this compound effectively .

3.2. Structure-Activity Relationship Studies
Ongoing research into the structure-activity relationship (SAR) of this compound indicates that slight modifications can lead to enhanced biological activity or reduced toxicity, making it an attractive candidate for further pharmaceutical development .

Case Studies

Study Findings Reference
Antidepressant ActivityDemonstrated selective MAO-A inhibition with potential therapeutic effects on mood disorders
Anticancer EfficacyExhibited IC50 values comparable to doxorubicin against HeLa cells
Fungicidal EfficacyEffective against fungal pathogens; inhibits sterol biosynthesis

Mechanism of Action

The mechanism of action of (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Conformations

The substituent on the morpholine ring significantly influences molecular geometry and packing. Key analogues include:

Compound Name Substituent Position/Type Morpholine Conformation Key Structural Features References
(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine Ethenyl group at 4-chlorophenyl Not reported Likely planar ethenyl linkage -
N-(4-Chlorophenyl)morpholine-4-carboxamide Carboxamide at 4-chlorophenyl Chair conformation Planar urea-type N2CO unit; N—H⋯O hydrogen bonds
N-(2-Chloroethyl)morpholine-4-carboxamide 2-Chloroethyl side chain Chair conformation Disordered 2-chloroethyl fragments; N—H⋯O⋯C chains
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea Urea linkage Chair conformation N—H⋯O hydrogen-bonded chains along [100]

Key Observations :

  • Morpholine Conformation : All analogues feature a chair conformation for the morpholine ring, a common motif due to its thermodynamic stability ).

Hydrogen Bonding and Crystal Packing

Intermolecular interactions govern crystallographic behavior:

Compound Name Hydrogen Bonding Pattern Crystal Packing References
(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine Not reported Likely influenced by ethenyl polarity -
N-(4-Chlorophenyl)morpholine-4-carboxamide N—H⋯O bonds form chains along [100] 1D chains with chair conformation alignment
N-(2-Chloroethyl)morpholine-4-carboxamide N—H⋯O⋯C bonds create 3 distinct chain types Infinite chains along [001]; criss-cross patterns
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea N—H⋯O bonds generate antiparallel dimer pairs Chains stabilized by bifurcated hydrogen bonds

Key Observations :

  • Dimensionality : Carboxamide derivatives exhibit 1D chain structures, while urea-linked compounds form dimers. The target compound’s ethenyl group may reduce hydrogen-bonding capacity, favoring van der Waals interactions.
  • Disorder : Chloroethyl derivatives show orientational disorder in side chains, highlighting steric flexibility .

Key Observations :

  • Crystallization : Solvent diffusion (e.g., ether into dichloromethane) is effective for obtaining X-ray-quality crystals .

Biological Activity

(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine, a compound characterized by its morpholine structure and a substituted phenyl group, has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 4-chlorophenyl group at one end and an ethenyl group at the other. Its chemical formula is C12H12ClNC_{12}H_{12}ClN, and it has been studied for its interactions with various biological targets.

Antimicrobial Activity

Research indicates that (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, presenting the following Minimum Inhibitory Concentration (MIC) values:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans16

These results suggest that the compound is particularly effective against Candida albicans, indicating potential utility in antifungal therapies .

Anticancer Properties

The anticancer activity of (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine has been explored in vitro. A study assessed its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings are summarized in the table below:

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest at G2/M phase

The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Neuropharmacological Effects

Morpholine derivatives, including (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine, have shown promise in neuropharmacology. Research indicates that this compound interacts with neurotransmitter receptors, particularly:

  • CB2 Receptor : Exhibits agonistic activity, which may have implications in pain management and inflammation.
  • Sigma Receptors : Modulates neuroprotective effects and could be beneficial in neurodegenerative diseases .

Case Studies

  • Antimicrobial Screening : A case study involving a series of morpholine derivatives reported that (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine displayed superior activity compared to standard antibiotics against resistant strains of bacteria .
  • Cancer Cell Line Study : In a comparative analysis of various compounds against breast cancer cells, this morpholine derivative was among the top performers in reducing cell viability, demonstrating greater efficacy than traditional chemotherapeutics .

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine?

Methodological Answer:
A common approach involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 4-chlorophenyl ethenyl bromide with morpholine in a polar aprotic solvent (e.g., DMF) under reflux.
  • Step 2: Use triethylamine (TEA) as a base to neutralize HCl byproducts.
  • Step 3: Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
    This method is analogous to the synthesis of morpholine carboxamides, where reaction conditions and stoichiometry are critical for yield optimization .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Confirm stereochemistry (E/Z configuration) via coupling constants in 1H^1H NMR (e.g., J=1216HzJ = 12-16 \, \text{Hz} for trans ethenyl protons).
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., chair conformation of the morpholine ring and N–H⋯O linkages) .
  • HPLC: Monitor purity using a C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30) .

Advanced: How can crystallographic data inconsistencies be resolved during structure refinement?

Methodological Answer:

  • Software: Use SHELXL for small-molecule refinement. Adjust parameters like R factor (target < 0.05) and wR factor (target < 0.15) to optimize model accuracy .
  • Data Handling: Address twinning or disorder by partitioning the model or applying restraints to bond lengths/angles.
  • Validation: Cross-check with PLATON or Mercury for symmetry errors and hydrogen-bonding networks .

Advanced: How to analyze and mitigate impurities in synthesized batches?

Methodological Answer:

  • Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or oxidation derivatives).
  • Thresholds: Follow ICH guidelines (e.g., individual impurities ≤ 0.1%, total impurities ≤ 0.5%) .
  • Mitigation: Optimize reaction time/temperature to minimize side reactions. For example, reduce exposure to moisture to prevent hydrolysis of the ethenyl group.

Advanced: What strategies are used to evaluate its pharmacological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against acetylcholinesterase (AChE) or monoamine oxidase (MAO) using Ellman’s method (spectrophotometric detection at 412 nm for thiocholine release) .
  • Docking Studies: Use AutoDock Vina to predict binding affinity to target proteins (e.g., MAO-B active site). Validate with IC50_{50} measurements.
  • Cytotoxicity Screening: Employ MTT assays on cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced: How does the morpholine ring’s conformation influence molecular interactions?

Methodological Answer:

  • Conformational Analysis: The morpholine ring adopts a chair conformation, stabilizing the molecule via N–H⋯O hydrogen bonds in the crystal lattice.
  • Impact on Solubility: The chair conformation enhances solubility in polar solvents (e.g., DMSO) due to exposed oxygen lone pairs .
  • Pharmacophore Modeling: Use Gaussian09 to calculate electrostatic potential surfaces, identifying H-bond acceptors/donors critical for bioactivity.

Advanced: How to resolve discrepancies in spectroscopic vs. computational data?

Methodological Answer:

  • NMR vs. DFT Calculations: Compare experimental 1H^1H NMR shifts with those predicted by Gaussian09 (B3LYP/6-31G* basis set). Adjust solvent effects (PCM model) for better alignment.
  • Crystal vs. Solution State: Use variable-temperature NMR to detect conformational flexibility not observed in X-ray structures .

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